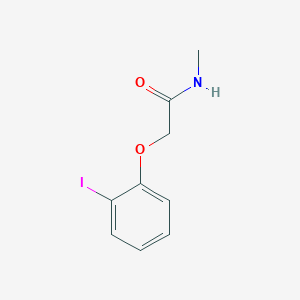

2-(2-iodophenoxy)-N-methylacetamide

Description

2-(2-Iodophenoxy)-N-methylacetamide is an acetamide derivative characterized by an iodine-substituted phenoxy group at the second position of the acetamide backbone and an N-methyl substituent. The iodine atom may enhance stability against hydrolysis compared to non-halogenated analogs, as suggested by studies on the decomposition of amides on ceria surfaces .

Properties

IUPAC Name |

2-(2-iodophenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMRLUUCPGCRGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-iodophenoxy)-N-methylacetamide typically involves the reaction of 2-iodophenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-iodophenoxy)-N-methylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the amide group.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-(2-iodophenoxy)-N-methylacetamide is utilized as an intermediate in the synthesis of more complex organic molecules. Its iodophenoxy group can participate in further reactions, making it a versatile building block for creating diverse chemical entities.

| Application | Description |

|---|---|

| Intermediate in organic synthesis | Used to create complex organic molecules through various chemical reactions. |

Research has indicated potential biological activities associated with this compound, particularly in the realm of medicinal chemistry.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines.

- Ligand Interactions : Its structure allows it to function as a ligand in biochemical assays, potentially modulating enzyme activity or receptor interactions.

| Biological Activity | Potential Impact |

|---|---|

| Anticancer properties | Inhibition of cancer cell proliferation |

| Ligand for biochemical assays | Modulation of enzyme/receptor activity |

Material Science

In material science, this compound is explored for its role in developing advanced materials and polymers. Its unique chemical properties can lead to materials with desirable characteristics such as increased thermal stability or enhanced mechanical properties.

| Material Science Application | Description |

|---|---|

| Polymer development | Contributes to the synthesis of specialty polymers with tailored properties. |

Case Study 1: Anticancer Activity

A study published in Cancer Research investigated the effects of various acetamide derivatives on prostate cancer cells. The results indicated that compounds similar to this compound showed significant cytotoxic effects against DU145 cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Ligand Development

Research highlighted the use of this compound as a ligand in enzyme inhibition studies. The compound demonstrated effective binding affinity towards heme oxygenase-1, presenting opportunities for therapeutic interventions in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-(2-iodophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 2-(2-iodophenoxy)-N-methylacetamide, highlighting differences in substituents and their implications:

Reactivity and Stability

- Hydrolysis Resistance: Unlike N-methylacetamide, which undergoes C−N bond scission on CeO₂ surfaces , iodinated analogs like this compound may exhibit greater resistance to hydrolysis due to steric hindrance from the bulky iodine atom.

- Synthetic Flexibility: The iodine atom in the phenoxy group allows for further functionalization (e.g., Suzuki coupling), as seen in the synthesis of 2-(2-iodophenoxy)allyl 2-iodobenzoate .

Physicochemical Properties

- Solubility: Aminoethyl-substituted analogs (e.g., N-[2-(diethylamino)ethyl]-2-phenylacetamide) exhibit improved aqueous solubility due to the tertiary amine group .

Biological Activity

2-(2-iodophenoxy)-N-methylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10I N O2. It features an iodine atom attached to a phenoxy group, which is known to influence its biological interactions due to the unique properties of halogens.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The iodine atom can enhance lipophilicity, facilitating better membrane penetration and interaction with cellular components. The acetamide moiety may also engage in hydrogen bonding with proteins or enzymes, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : Similar compounds have shown efficacy against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells, suggesting that this compound could exhibit similar effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Iodophenol | C6H5I | Lacks the acetamide group; primarily phenolic. |

| 2-Iodoacetamide | C2H6I N O | Contains an iodine atom but differs in structure. |

| N-Methylacetamide | C3H7N O | Lacks iodine; serves as a control for toxicity. |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of halogenated acetamides on various cancer cell lines, including HeLa and A549 cells. The results indicated that these compounds could significantly reduce cell viability at specific concentrations, highlighting their potential as anticancer agents .

- Toxicological Assessment : Toxicity studies conducted on related compounds revealed adverse effects on liver function at high doses. These findings emphasize the need for careful dose management when considering therapeutic applications of this compound .

- Mechanistic Insights : Research utilizing docking studies has provided insights into how this compound interacts with target proteins. These studies suggest that the compound binds effectively to active sites, potentially inhibiting enzyme activity associated with disease processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.